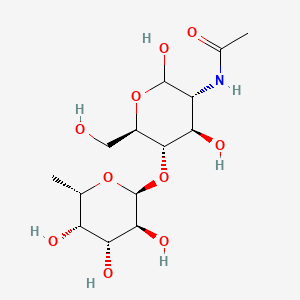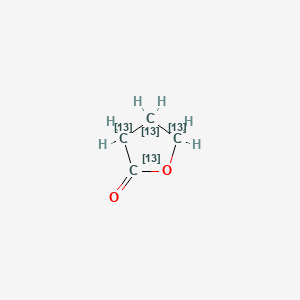
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose
概要
説明
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative that has garnered significant interest in the fields of biomedicine and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose typically involves the glycosylation of a glucopyranoside derivative with a fucopyranosyl donor. One common method includes the use of benzyl-protected intermediates, which are subjected to glycosylation reactions under specific conditions to achieve the desired product . The reaction conditions often involve the use of catalysts and solvents that promote the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.
化学反応の分析
Types of Reactions
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as periodate, leading to the cleavage of vicinal diols.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include periodate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is employed in the study of cell surface glycoproteins and their roles in cell signaling and recognition.
Medicine: It has potential therapeutic applications in the treatment of cancer and inflammatory diseases due to its bioactive properties.
Industry: The compound is used in the development of diagnostic tools and assays for detecting glycosidase activity.
作用機序
The mechanism by which 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to glycoproteins on cell surfaces, influencing cell signaling pathways and modulating immune responses. The compound’s structure allows it to mimic natural substrates, thereby inhibiting or enhancing the activity of enzymes involved in carbohydrate metabolism.
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside: This compound is used in similar applications, particularly in the detection and measurement of glycosidase activity.
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside: Another related compound with applications in biomedicine for studying disease mechanisms.
Uniqueness
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose is unique due to its specific glycosidic linkage and the presence of both acetamido and fucopyranosyl groups. This structure imparts distinct bioactive properties, making it a valuable tool in various research and therapeutic applications.
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYPLBRZMVZJE-SFHUXEFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)







![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)
![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)
